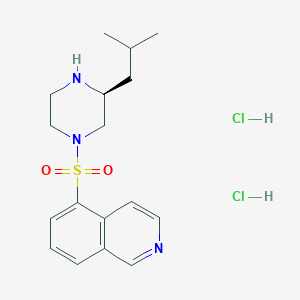

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride

Description

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride (CAS 936233-01-1) is an isoquinoline sulfonamide derivative with a piperazine sulfonyl group substituted at the 5-position of the isoquinoline core. Its molecular formula is C17H23N3O2S·2HCl (M.W. 333.45 for the free base), and it is commonly used in biochemical research as a modulator of kinase activity, particularly targeting Rho-kinase (ROCK) . The (S)-stereochemistry at the piperazine ring and the bulky isobutyl substituent differentiate it from other analogs in its class, influencing its selectivity and potency.

Properties

IUPAC Name |

5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S.2ClH/c1-13(2)10-15-12-20(9-8-19-15)23(21,22)17-5-3-4-14-11-18-7-6-16(14)17;;/h3-7,11,13,15,19H,8-10,12H2,1-2H3;2*1H/t15-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJQSMWCGPCSMI-CKUXDGONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the piperazine and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares the 5-(sulfonamide)-isoquinoline scaffold with several kinase inhibitors, including Fasudil, H7, and related diazepane derivatives. Key structural variations include:

- Heterocyclic ring type : Piperazine (6-membered) vs. diazepane (7-membered).

- Substituents : Isobutyl (target compound) vs. methyl (H7) or fluorine (fluorinated analogs).

- Stereochemistry : (S)-configuration in the target compound vs. racemic mixtures in older analogs.

Comparative Analysis of Key Analogs

Table 1: Comparative Overview of Isoquinoline Sulfonamide Derivatives

Key Findings from Comparative Studies

The target compound’s piperazine with a bulky 3-isobutyl group may enhance selectivity by reducing off-target interactions with PKC or other kinases .

Substituent Effects :

- Fluorine addition (e.g., in (S)-4-fluoro analogs) increases potency by forming halogen bonds with kinase active sites . The absence of fluorine in the target compound suggests a trade-off between potency and metabolic stability.

- Methyl vs. isobutyl groups : H7’s 2-methylpiperazine shows moderate PKC inhibition, while the isobutyl group in the target compound likely shifts selectivity toward ROCK due to steric and hydrophobic effects .

Stereochemical Influence :

Pharmacological and Biochemical Implications

- However, empirical data on its IC50 remain unreported.

- Protein Kinase C (PKC) Cross-Reactivity : H7’s high PKC affinity (IC50 ~5.8 μM) contrasts with the target compound’s design, which likely minimizes PKC binding .

- Therapeutic Potential: Fluorinated analogs (e.g., ) demonstrate enhanced ROCK inhibition, suggesting that future modifications to the target compound (e.g., halogenation) could further optimize activity .

Biological Activity

(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride is a synthetic compound belonging to the isoquinoline derivatives class. Its unique structure, characterized by the presence of a piperazine and sulfonyl group, suggests potential biological activities relevant in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| IUPAC Name | 5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline;dihydrochloride |

| CAS Number | 936233-01-1 |

| Molecular Formula | C17H24ClN3O2S |

| Molecular Weight | 369.91 g/mol |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's binding affinity may modulate the activity of these targets, leading to a cascade of biochemical events that alter cellular functions. The exact pathways remain to be fully elucidated but are critical in understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive bacteria with MIC values ranging from 15.625 μM to 62.5 μM.

- Bactericidal Action : Inhibition of protein synthesis pathways was observed, alongside effects on nucleic acid and peptidoglycan production.

Case Studies

-

Vasodilatory Effects :

A study highlighted the vasodilatory effects of similar isoquinoline sulfonamide derivatives. The most active compounds demonstrated significant increases in arterial blood flow when administered locally in animal models, indicating potential cardiovascular applications . -

Biofilm Inhibition :

Another study focused on the antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited moderate-to-good biofilm inhibition, suggesting its utility in treating biofilm-associated infections .

Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Isoquinoline derivatives | Varying antimicrobial effects |

| Piperazine derivatives | Diverse pharmacological properties |

| Sulfonamide compounds | Antibacterial and anti-inflammatory activities |

Unique Features

This compound stands out due to its specific combination of functional groups that may confer distinct biological activities compared to other similar compounds. Its structural uniqueness may enhance its binding affinity to biological targets, resulting in enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.